molecular formula C25H21NO5S B6510494 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline CAS No. 902951-35-3

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline

Cat. No.: B6510494
CAS No.: 902951-35-3
M. Wt: 447.5 g/mol
InChI Key: UFLUXDLBJUASBA-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzenesulfonyl group, an ethoxy group, and a methoxybenzoyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, where the quinoline derivative is reacted with ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with modified functional groups.

Scientific Research Applications

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-3-(4-methoxybenzoyl)quinoline
  • 4-(benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline
  • 4-(benzenesulfonyl)-6-ethoxy-3-(4-chlorobenzoyl)quinoline

Uniqueness

4-(benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group enhances its solubility and bioavailability, while the methoxybenzoyl group contributes to its potential therapeutic properties .

Properties

IUPAC Name

[4-(benzenesulfonyl)-6-ethoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-3-31-19-13-14-23-21(15-19)25(32(28,29)20-7-5-4-6-8-20)22(16-26-23)24(27)17-9-11-18(30-2)12-10-17/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLUXDLBJUASBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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